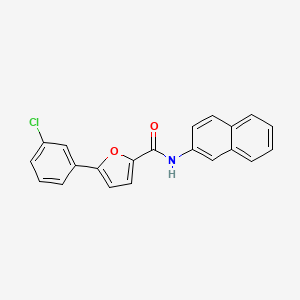
5-(3-chlorophenyl)-N-2-naphthyl-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-chlorophenyl)-N-2-naphthyl-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as "SB-204990" and belongs to the class of furan derivatives. The compound has been synthesized through various methods and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 5-(3-chlorophenyl)-N-2-naphthyl-2-furamide involves its binding to the 5-HT2B receptor, which leads to the activation of various signaling pathways. This activation results in the relaxation of smooth muscle cells and the inhibition of cell proliferation, which may be beneficial in treating disorders such as pulmonary hypertension and heart failure.
Biochemical and Physiological Effects:
Studies have shown that 5-(3-chlorophenyl)-N-2-naphthyl-2-furamide has various biochemical and physiological effects. The compound has been shown to inhibit the proliferation of smooth muscle cells, which may be beneficial in treating disorders such as pulmonary hypertension. Additionally, the compound has been shown to increase the release of nitric oxide, which is involved in the relaxation of smooth muscle cells and the regulation of blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(3-chlorophenyl)-N-2-naphthyl-2-furamide in lab experiments include its high affinity for the 5-HT2B receptor and its potential therapeutic applications. However, limitations include the need for further research on the compound's safety and efficacy, as well as the need for more studies on its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 5-(3-chlorophenyl)-N-2-naphthyl-2-furamide. These include further investigations into the compound's potential therapeutic applications, as well as studies on its safety and efficacy. Additionally, research could focus on the development of novel compounds based on the structure of 5-(3-chlorophenyl)-N-2-naphthyl-2-furamide, which may have even greater therapeutic potential. Overall, research on this compound has the potential to lead to the development of new treatments for various disorders.
Synthesemethoden
The synthesis of 5-(3-chlorophenyl)-N-2-naphthyl-2-furamide has been achieved through various methods, including the reaction of 3-chloroaniline with 2-naphthol in the presence of a base, followed by cyclization with furan-2-carboxylic acid. Another method involves the reaction of 3-chloroaniline with 2-naphthylamine, followed by cyclization with furan-2-carboxylic acid. Both methods have been successful in producing the desired compound.
Wissenschaftliche Forschungsanwendungen
Research on 5-(3-chlorophenyl)-N-2-naphthyl-2-furamide has focused on its potential therapeutic applications. Studies have shown that the compound has a high affinity for the 5-HT2B receptor, which is involved in various physiological processes, including cardiovascular function and smooth muscle contraction. The compound has been investigated for its potential use in treating various disorders, including pulmonary hypertension, heart failure, and obesity.
Eigenschaften
IUPAC Name |
5-(3-chlorophenyl)-N-naphthalen-2-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO2/c22-17-7-3-6-16(12-17)19-10-11-20(25-19)21(24)23-18-9-8-14-4-1-2-5-15(14)13-18/h1-13H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJAJMIFAUKXSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


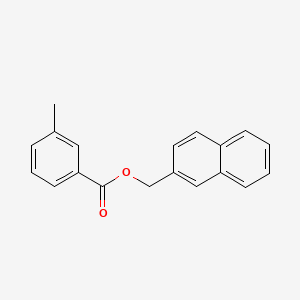
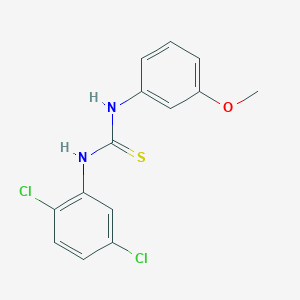


![7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5871453.png)

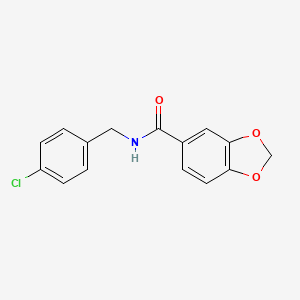
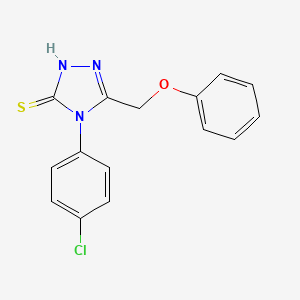
![1-[(4-methoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine](/img/structure/B5871488.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5871499.png)

![2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzamide](/img/structure/B5871509.png)
![5-[(4-methoxybenzyl)thio]-1-methyl-1H-tetrazole](/img/structure/B5871521.png)